Benzyl 2-amino-3-methoxybenzoate
Description
Benzyl 2-amino-3-methoxybenzoate is an aromatic ester derivative featuring a benzoate core substituted with an amino group at the 2-position and a methoxy group at the 3-position, esterified with a benzyl group. This compound is structurally related to pharmacologically active benzoate esters and benzamides, which are often explored for their roles in medicinal chemistry and organic synthesis.
Properties
CAS No. |
90136-79-1 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 2-amino-3-methoxybenzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-13-9-5-8-12(14(13)16)15(17)19-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3 |
InChI Key |
GFYGCDCUNQHUFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with In Situ Protection
A widely cited approach involves the activation of 2-amino-3-methoxybenzoic acid using mixed anhydride chemistry. In this method, the carboxylic acid is treated with isobutyl chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine, to form a reactive intermediate. Subsequent reaction with benzyl alcohol yields the esterified product.
Key Steps :
- Activation : 2-Amino-3-methoxybenzoic acid is dissolved in methylene chloride and cooled to −40°C. N-Methylmorpholine (1.1 eq) and isobutyl chloroformate (1.05 eq) are added sequentially to form the mixed anhydride.
- Esterification : Benzyl alcohol (1.2 eq) is introduced, and the reaction is warmed to −10°C over 2 hours.
- Workup : The crude product is extracted with methylene chloride, washed with dilute HCl, and purified via recrystallization from ethyl acetate/hexane.
Advantages :
Stepwise Protection and Esterification
To circumvent amino group interference, a two-step protection strategy is often employed. The amino group is first protected as an acetamide using acetic anhydride, followed by esterification of the carboxylic acid.
Procedure :
- Acetylation : 2-Amino-3-methoxybenzoic acid is treated with acetic anhydride (1.5 eq) in tetrahydrofuran (THF) at 15–20°C in the presence of pyridine (1.2 eq). The reaction is stirred for 2 hours to form N-acetyl-3-methoxybenzoic acid.
- Esterification : The protected acid is reacted with benzyl bromide (1.1 eq) using potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C for 6 hours.
- Deprotection : The acetamide is hydrolyzed using 6M HCl at reflux for 4 hours to yield the target compound.
Optimization Insights :
Nitro Reduction Approach
An alternative route involves the reduction of a nitro precursor. This method is advantageous when direct amino protection proves challenging.
Synthetic Pathway :
- Nitro Intermediate Synthesis : Methyl 2-nitro-3-methoxybenzoate is prepared via nitration of methyl 3-methoxybenzoate using concentrated HNO₃/H₂SO₄ at 0°C.
- Benzyl Ester Formation : Transesterification with benzyl alcohol is catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C, 8 hours).
- Nitro Reduction : The nitro group is reduced using H₂/Pd-C in ethanol at 25°C for 12 hours, yielding the amino derivative.
Critical Parameters :
- Catalytic hydrogenation requires strict control of pressure (4–5 kg/cm²) to avoid over-reduction.
- Ethanol as a solvent prevents catalyst poisoning.
Experimental Optimization and Process Refinement
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF and DMF facilitate anhydride activation and esterification, while chlorinated solvents (e.g., methylene chloride) enhance extraction efficiency during workup. Temperature control is critical during mixed anhydride formation, with optimal yields achieved at −40°C to −10°C.
Table 1: Solvent Optimization for Mixed Anhydride Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylene CH₂Cl₂ | −40 | 92 | 99.5 |
| THF | −40 | 88 | 98.7 |
| Ethyl Acetate | −40 | 78 | 97.2 |
Catalytic and Stoichiometric Considerations
Excess benzyl alcohol (1.2 eq) ensures complete esterification, while stoichiometric bases like N-methylmorpholine neutralize HCl generated during anhydride formation. Substoichiometric use of isobutyl chloroformate (1.05 eq) minimizes side product formation.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) is employed to assess purity, using a mobile phase of 0.1% o-phosphoric acid in water/acetonitrile (70:30). The target compound exhibits a retention time of 8.2 minutes with >99.5% purity.
Table 2: Analytical Data for Benzyl 2-Amino-3-Methoxybenzoate
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| [α]D²⁵ (c=1, CHCl₃) | +24.5° | Polarimetry |
| HPLC Purity | 99.7% | RP-HPLC (C18 column) |
| IR (cm⁻¹) | 3350 (NH), 1710 (C=O) | FT-IR |
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H), 6.45 (d, J = 8.4 Hz, 1H), 5.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.10 (br s, 2H, NH₂).
Applications and Derivative Synthesis
This compound serves as a key intermediate in pharmaceuticals, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its N-acetyl derivative is a precursor to prodrugs with enhanced bioavailability. Recent advancements focus on enzymatic esterification using lipases, offering greener alternatives to traditional methods.
Scientific Research Applications
Benzyl 2-amino-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Amino-3-methylbenzoate (CAS 18595-13-6)
- Structural Differences : Replaces the 3-methoxy group with a methyl group and uses a methyl ester instead of benzyl.
- The 3-methyl substituent may introduce steric hindrance, altering reactivity in synthesis (e.g., cyclization reactions for heterocycles) .
- Applications: Serves as a precursor in heterocyclic compound synthesis, similar to procedures described for methyl 3-arylamino-2-benzoylaminobut-2-enoate .
Methyl 2-Amino-6-methylbenzoate (CAS 41684-07-5)
- Structural Differences : Methyl group at the 6-position instead of 3-methoxy.
- Implications :
4-Amino-3-(methoxycarbonyl)benzoic Acid (CAS 63746-12-3)
- Structural Differences : Carboxylic acid at the 4-position with a methoxycarbonyl group.
- Implications: The carboxylic acid enhances polarity, making it more water-soluble than ester derivatives. Potential for coordination chemistry due to the amino and carboxylate groups, unlike the benzyl ester’s focus on lipophilicity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Functional Group Contrast : Benzamide vs. benzoate ester.
- Implications :
Tabulated Comparison of Key Analogs
Research Findings and Implications
- Ester vs. Amide Functionality: this compound’s ester group offers higher reactivity toward hydrolysis compared to benzamides, making it suitable for prodrug designs where controlled release is needed .
- Substituent Position Effects : The 3-methoxy group in the target compound may enhance electron-donating effects, influencing regioselectivity in electrophilic aromatic substitution compared to methyl-substituted analogs .
- Lipophilicity and Bioavailability : The benzyl ester group likely improves membrane permeability compared to methyl esters, a critical factor in topical formulations (e.g., as seen in benzyl benzoate’s efficacy against scabies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
